molecular formula C10H12ClN3O B12077345 1-Acetyl-5-hydrazinyl-1H-indole hydrochloride CAS No. 1403667-58-2

1-Acetyl-5-hydrazinyl-1H-indole hydrochloride

Katalognummer: B12077345
CAS-Nummer: 1403667-58-2
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: RAOBXALYHNEOQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-5-hydrazinyl-1H-indole hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Vorbereitungsmethoden

The synthesis of 1-Acetyl-5-hydrazinyl-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Acetyl-5-hydrazinyl-1H-indole hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-5-hydrazinyl-1H-indole hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Acetyl-5-hydrazinyl-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exhibiting anticancer or antiviral properties .

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-5-hydrazinyl-1H-indole hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1403667-58-2

Molekularformel

C10H12ClN3O

Molekulargewicht

225.67 g/mol

IUPAC-Name

1-(5-hydrazinylindol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H11N3O.ClH/c1-7(14)13-5-4-8-6-9(12-11)2-3-10(8)13;/h2-6,12H,11H2,1H3;1H

InChI-Schlüssel

RAOBXALYHNEOQN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.